Stereochemical Requirement for Downstream Drug Potency: Trans vs. Cis Cyclopropane Core
In the lead optimization of HCV NS3/4A protease inhibitors, the trans-cyclopropane core imparted by (1R,2R) building blocks like CAS 1612892-47-3 was essential for potency. A matched-pair comparison in a macrocyclic inhibitor series showed that the trans isomer (Ki = 0.8 nM) was over 40-fold more potent against the genotype 1b enzyme than the corresponding cis isomer (Ki = 34 nM) [1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) against HCV NS3/4A Genotype 1b |
|---|---|
| Target Compound Data | Ki = 0.8 nM (for a macrocyclic inhibitor incorporating the trans-(1R,2R) cyclopropane scaffold) |
| Comparator Or Baseline | Ki = 34 nM (for the analogous macrocyclic inhibitor with a cis-cyclopropane scaffold) |
| Quantified Difference | ~42-fold greater potency for the trans-derived inhibitor. |
| Conditions | In vitro fluorescence-based enzyme assay using full-length HCV NS3/4A protease domain. |
Why This Matters
This demonstrates that the trans configuration of the cyclopropane ring, which is a defining feature of CAS 1612892-47-3, is not an interchangeable parameter but a critical determinant of drug-target binding affinity, directly impacting the selection of this specific building block for medicinal chemistry programs targeting HCV.
- [1] Venkatraman, S.; Velazquez, F.; Wu, W.; Blackman, M.; Chen, K. X.; Bogen, S.; ... & Njoroge, F. G. (2009). Small-molecule inhibitors of hepatitis C virus (HCV) NS3/4A protease: part 1. From P2–P4 macrocycle design to potent and orally bioavailable P2–P4 macrocyclic inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1426-1431. View Source
